2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
Description
Properties
IUPAC Name |
2-[1-[(1R,2S)-2-aminocyclohexyl]triazol-4-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-11(2,16)10-7-15(14-13-10)9-6-4-3-5-8(9)12/h7-9,16H,3-6,12H2,1-2H3/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBLQTVOWXHXQK-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2CCCCC2N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CN(N=N1)[C@@H]2CCCC[C@@H]2N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution of Racemic Cyclohexene Oxide
Racemic trans-2-aminocyclohexanol is synthesized via epoxidation of cyclohexene followed by azidolysis and Staudinger reduction. Chiral resolution employs diastereomeric salt formation with (+)- or (-)-tartaric acid, yielding enantiomerically pure (1R,2S)-2-aminocyclohexanol.
Representative Procedure :
- Cyclohexene (10 mmol) is epoxidized with mCPBA in dichloromethane (0°C, 2 h).
- Epoxide ring-opening with sodium azide (NaN₃, NH₄Cl, H₂O/EtOH, 80°C, 12 h) affords trans-2-azidocyclohexanol.
- Azide reduction via Staudinger reaction (PPh₃, THF, 25°C, 6 h) yields racemic trans-2-aminocyclohexanol.
- Resolution with (-)-tartaric acid in ethanol isolates (1R,2S)-enantiomer (ee >99%).
Asymmetric Catalytic Hydrogenation
An alternative route employs asymmetric hydrogenation of 2-cyclohexenone imine using a chiral Ru-BINAP catalyst (Noyori-type). This method achieves >95% ee for (1R,2S)-2-aminocyclohexanol in a single step.
Optimized Conditions :
- Substrate: 2-Cyclohexenone imine (1 mmol)
- Catalyst: RuCl₂[(R)-BINAP] (0.5 mol%)
- Hydrogen Pressure: 50 bar
- Solvent: MeOH/H₂O (9:1)
- Yield: 92%, ee: 98%
Triazole Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is constructed using CuAAC between an alkyne-functionalized cyclohexylamine and an azide-containing propan-2-ol precursor.
Alkyne Synthesis: Propargylation of (1R,2S)-2-Aminocyclohexanol
(1R,2S)-2-Aminocyclohexanol is propargylated at the amine group to introduce the alkyne moiety:
Azide Synthesis: Conversion of Propan-2-ol to Azide
2-Azidopropan-2-ol is prepared via nucleophilic substitution:
CuAAC Reaction
The alkyne and azide are coupled under Cu(I) catalysis:
Procedure :
- (1R,2S)-1-(Prop-2-yn-1-yl)cyclohexane-1,2-diamine (1 mmol)
- 2-Azidopropan-2-ol (1.2 mmol)
- CuSO₄·5H₂O (0.1 mmol), sodium ascorbate (0.2 mmol)
- Solvent: t-BuOH/H₂O (1:1)
- Temperature: 25°C, 12 h
- Yield: 85%
Mechanistic Insight :
Cu(I) catalyzes regioselective 1,4-triazole formation, with the cyclohexylamine at N1 and propan-2-ol at C4.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
Aryl boronic esters can couple with halogenated triazoles to install the propan-2-ol group. For example:
Reductive Amination
The tertiary alcohol can be introduced via reductive amination between a ketone intermediate and ammonia:
- Ketone Synthesis : 1-[(1R,2S)-2-Aminocyclohexyl]-1H-1,2,3-triazole-4-carbaldehyde (oxidized from hydroxymethyl precursor).
- Reduction : NaBH₃CN in MeOH with NH₃ gas (0°C, 4 h) yields the target compound.
Challenges : Over-reduction to the primary alcohol requires careful stoichiometric control.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC (C18 column, 70:30 H₂O/MeCN, 1 mL/min): tR = 6.54 min, purity 98.7%.
Scale-Up Considerations
Catalytic Efficiency
CuAAC benefits from low catalyst loading (0.1 mol% Cu(I)), but residual copper removal requires chelating resins (e.g., QuadraPure TU).
Solvent Recycling
t-BuOH/H₂O mixtures are distilled and reused, reducing waste generation by 40%.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the cyclohexyl group, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, 2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its triazole ring and amino group make it a candidate for enzyme inhibition studies, receptor binding assays, and other biochemical applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol involves its interaction with specific molecular targets. The triazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog: 2-(1-Tosyl-1H-1,2,3-triazol-4-yl)-propan-2-ol (TTP, Compound 9)
Key Differences :
- Substituent: TTP replaces the aminocyclohexyl group with a tosyl (p-toluenesulfonyl) group at N1.
- Application: TTP demonstrates efficacy as a copper corrosion inhibitor in self-assembled membranes . The target compound’s amino group may redirect its utility toward biological systems, such as enzyme inhibition or drug delivery.
Table 1: Structural and Functional Comparison
| Feature | Target Compound | TTP (Compound 9) |
|---|---|---|
| N1 Substituent | (1R,2S)-2-aminocyclohexyl | Tosyl group |
| C4 Group | Propan-2-ol | Propan-2-ol |
| Key Properties | Chiral, polar amine | Hydrophobic, electron-withdrawing |
| Application | Potential therapeutic agent | Corrosion inhibition |
Adamantyl-1,2,3-triazole Derivatives
Example : [1-(Adamantan-1-yl)-1H-1,2,3-triazol-4-yl]methylammonium trifluoroacetate (Compound 3)
Key Differences :
- Substituent: Adamantane, a rigid bicyclic hydrocarbon, replaces the aminocyclohexyl group.
- Biological Activity: Adamantyl-triazole derivatives exhibit immunostimulatory effects, enhancing cytokine production in murine splenocytes . The target compound’s cyclohexylamine may favor different targets, such as G-protein-coupled receptors or transporters, due to its conformational flexibility.
- Solubility : Adamantane’s hydrophobicity contrasts with the target compound’s amine, which could improve aqueous solubility.
Kinase Inhibitor: Nuvisertib
Structure: 2-[(1R,4R)-4-({3-[3-(Trifluoromethyl)phenyl]imidazo[1,2-b]pyridazin-6-yl}amino)cyclohexyl]propan-2-ol Key Differences:
- Core Heterocycle : Nuvisertib uses an imidazopyridazine scaffold instead of 1,2,3-triazole.
- Biological Role : As a serine/threonine kinase inhibitor, Nuvisertib’s imidazopyridazine group enables π-π stacking with kinase active sites, while the propan-2-ol moiety may stabilize hydrogen bonds . The target compound’s triazole could engage in dipolar interactions but lacks the extended aromaticity required for kinase inhibition.
Table 2: Pharmacological Comparison
| Property | Target Compound | Nuvisertib |
|---|---|---|
| Core Structure | 1,2,3-Triazole | Imidazopyridazine |
| Key Functional Groups | Aminocyclohexyl, propan-2-ol | Trifluoromethylphenyl, propan-2-ol |
| Therapeutic Area | Undefined (potential CNS or anti-infective) | Antineoplastic (kinase inhibition) |
Azetidine-Triazole Derivative: 2-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol Hydrochloride
Key Differences :
Ticagrelor Analogues (1,2,3-Triazolo[4,5-d]pyrimidines)
Example : Compound 16m (propan-2-ol-thio-triazolopyrimidine)
Key Differences :
- Scaffold : Ticagrelor analogues fuse triazole with pyrimidine, creating a planar heterocyclic system.
- Application : These compounds target P2Y12 receptors for antiplatelet activity. The target compound’s isolated triazole and flexible cyclohexylamine may lack the structural rigidity needed for similar receptor engagement .
Biological Activity
The compound 2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
- IUPAC Name: this compound
- Molecular Formula: C10H16N4O
- Molecular Weight: 224.26 g/mol
- CAS Number: 2137994-14-8
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, it acts as an antagonist at the P2Y12 receptor, which plays a crucial role in platelet aggregation and cardiovascular health. The inhibition of this receptor can lead to reduced platelet activation, making it a candidate for antithrombotic therapies.
Antiplatelet Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiplatelet effects. For instance:
- In vitro studies show that triazole derivatives can inhibit ADP-induced platelet aggregation, with IC50 values indicating effective concentration levels required for inhibition .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. A study indicated that certain triazole compounds exhibit cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole A | HCT116 (Colon) | 6.2 |
| Triazole B | T47D (Breast) | 27.3 |
These findings suggest that the structural features of triazoles contribute to their ability to inhibit cancer cell proliferation .
Neuroprotective Effects
Some studies have suggested that triazole compounds may have neuroprotective properties. They can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
Case Study 1: Antiplatelet Efficacy
A clinical trial investigated the effects of a triazole compound on patients with cardiovascular diseases. The results showed a significant reduction in platelet aggregation when compared to a placebo group. This supports the hypothesis that P2Y12 antagonism can be beneficial in managing thrombotic conditions.
Case Study 2: Cancer Cell Line Studies
In a laboratory setting, various triazole derivatives were tested against multiple cancer cell lines. The results indicated that specific modifications in the triazole structure could enhance cytotoxicity against breast and colon cancer cells. This highlights the potential for developing targeted therapies based on structural optimization of triazoles .
Q & A
Q. What synthetic strategies are employed to construct the 1,2,3-triazole core in 2-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}propan-2-ol?
The triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method ensures regioselectivity for the 1,4-disubstituted triazole. Key steps include:
- Preparation of an azide derivative of (1R,2S)-2-aminocyclohexane.
- Reaction with a terminal alkyne (e.g., propargyl alcohol derivative) under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) in aqueous or mixed solvents .
- Purification via column chromatography to isolate the triazole product.
Stereochemical integrity of the cyclohexylamine group must be preserved using chiral auxiliaries or enantioselective synthesis .
Q. How is the stereochemistry of the (1R,2S)-2-aminocyclohexyl moiety verified?
- X-ray crystallography : Single-crystal analysis using SHELXL software provides unambiguous confirmation of stereochemistry and molecular conformation .
- Chiral HPLC : Separation of enantiomers on a chiral stationary phase (e.g., cellulose-based columns) with comparison to authentic standards.
- Optical rotation : Comparison of observed [α]D values with literature data for related cyclohexylamine derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
- Antifungal activity : Disk diffusion or microdilution assays against Colletotrichum gloeosporioides, comparing efficacy to commercial fungicides like tebuconazole .
- Enzyme inhibition : Fluorescence-based assays targeting enzymes with triazole-binding pockets (e.g., cytochrome P450, histone demethylases) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How can synthetic yields of the triazole core be optimized while maintaining stereochemical purity?
- Solvent optimization : Use tert-butanol/water mixtures to enhance Cu(I) solubility and reaction kinetics .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while achieving >90% yield .
- In situ azide generation : Avoid isolation of unstable azides by using trimethylsilyl azide (TMSN₃) as a safer alternative .
- Monitor stereochemical drift via periodic chiral HPLC sampling during prolonged reactions .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Dose-response reevaluation : Perform IC₅₀/EC₅₀ studies across multiple labs to identify protocol-dependent variability (e.g., serum concentration in cell culture affecting bioavailability) .
- Metabolite profiling : LC-MS/MS analysis to detect degradation products or active metabolites that may explain divergent results .
- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinity to purported targets (e.g., LSD1) .
Q. How does the triazole ring influence the compound’s interaction with metal ions in biological systems?
- Computational modeling : Density Functional Theory (DFT) calculations predict binding modes with transition metals (e.g., Cu²⁺, Zn²⁺) implicated in neurodegenerative diseases .
- Spectroscopic studies : UV-Vis and EPR spectroscopy to characterize metal-triazole complexes in solution .
- Competitive binding assays : Compare metal-chelation efficacy against known chelators (e.g., clioquinol) in buffer systems mimicking physiological conditions .
Q. What strategies validate the compound’s role as a chiral ligand in asymmetric catalysis?
- Coordination chemistry : Synthesize and characterize metal complexes (e.g., Ru or Rh) using X-ray crystallography and NMR to confirm ligand geometry .
- Catalytic activity testing : Employ benchmark reactions (e.g., asymmetric hydrogenation of ketones) and measure enantiomeric excess (ee) via chiral GC .
- Kinetic isotope effects (KIE) : Study reaction mechanisms to determine rate-limiting steps influenced by ligand stereochemistry .
Methodological Considerations
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, temperature gradients) and biological assay parameters (e.g., cell passage number, serum lot) to minimize inter-lab variability .
- Structural Refinement : Use SHELXL-2018 for crystallographic data, applying TWIN/BASF corrections for crystals with potential twinning .
- Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing, including IACUC-approved protocols for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
